(S)-4-Benzyloxazolidine-2-thione
Overview
Description
(S)-4-Benzyloxazolidine-2-thione is a chiral heterocyclic compound that features a thione group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Benzyloxazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of (S)-4-benzyloxazolidine with carbon disulfide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired thione compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyloxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the thione group can yield the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
(S)-4-Benzyloxazolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which (S)-4-Benzyloxazolidine-2-thione exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The thione group is particularly reactive, allowing the compound to participate in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to their observed biological activities.
Comparison with Similar Compounds
®-4-Benzyloxazolidine-2-thione: The enantiomer of (S)-4-Benzyloxazolidine-2-thione, which may exhibit different reactivity and biological activity.
4-Methyloxazolidine-2-thione: A structurally similar compound with a methyl group instead of a benzyl group.
4-Phenyloxazolidine-2-thione: Another analog with a phenyl group, which may have different chemical and biological properties.
Uniqueness: this compound is unique due to its chiral nature and the presence of the benzyl group, which can influence its reactivity and interactions in asymmetric synthesis and biological systems. Its specific configuration and substituents make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S)-4-benzyl-1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUXYCBZFLXIK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455008 | |
Record name | (S)-4-Benzyloxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145588-94-9 | |
Record name | (S)-4-Benzyloxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-4-Benzyloxazolidine-2-thione unique in terms of its crystallization behavior compared to its structural analogs?
A1: The research article highlights that despite having very similar chemical structures, this compound exhibits a distinct lack of crystallization tendency. Unlike (S)-4-Benzyl-2-oxazolidinone, which readily crystallizes upon cooling from a melt, and (S)-4-Benzylthiazolidine-2-thione, which crystallizes during reheating above its glass transition temperature (Tg), this compound resists crystallization both during cooling and reheating. [] This suggests that the specific arrangement of oxygen and sulfur atoms within the compound's ring structure significantly influences its propensity to form an ordered crystalline structure. The study emphasizes that this difference in crystallization behavior is observed despite all three compounds sharing the same dynamic fragility, indicating that fragility is not a predictor of crystallization tendency. []
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